![molecular formula C6H9N3O2S B3375198 3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid CAS No. 1082259-53-7](/img/structure/B3375198.png)
3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Vue d'ensemble
Description
3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid , also known as MTSPA , is a heterocyclic compound with a unique structure. It contains a 1,2,4-triazole ring fused to a propanoic acid moiety. The triazole scaffold is a versatile pharmacophore found in various pharmaceuticals and biologically active compounds. MTSPA exhibits potential pharmacological properties due to its specific interactions with biological receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, including MTSPA, has been an area of active research. One notable strategy involves using 3-amino-1,2,4-triazole as a key building block. Researchers have developed efficient methodologies to access these privileged scaffolds. Multistep synthetic routes have been reported, providing access to a wide range of 1,2,4-triazoles. These synthetic methods are crucial for designing new compounds with biological activity .
Applications De Recherche Scientifique
Antimicrobial Activities
Compounds containing the 1,2,4-triazole moiety, such as “3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid”, have been found to possess significant antimicrobial activities . These compounds have been synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines .
Antifungal Applications
The 1,2,4-triazole moiety is a central structural component in many antifungal drugs . Conazoles, a major class of azole-based drugs, are used for the treatment of local and systemic fungal infections .
Anti-inflammatory Properties
Some 4,5-disubstituted-4H-1,2,4-triazol-3-thiol derivatives, which could potentially include “3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid”, have been associated with anti-inflammatory activities .
Use in Dyes and Pigments
Triazole compounds are utilized in the synthesis of dyes . The presence of the triazole moiety can contribute to the color properties of these materials .
Applications in Polymers
Triazole compounds also find application as stabilizers in polymers . They can help improve the durability and longevity of these materials .
Ligands in Coordination Chemistry
Triazole compounds can act as ligands in coordination chemistry . They can bind to metal ions, forming coordination compounds with various potential applications .
Use in Pharmaceuticals
Triazole compounds are used in the synthesis of various pharmaceuticals . They are present in a number of drug classes, including antibacterial, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular drugs .
Applications in Agrochemicals
Triazole building blocks are utilized in the synthesis of agrochemicals . These compounds can help protect crops from various pests and diseases .
Propriétés
IUPAC Name |
3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-7-6(9-8-4)12-3-2-5(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSMOXUAVKGBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





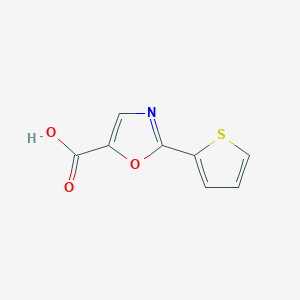
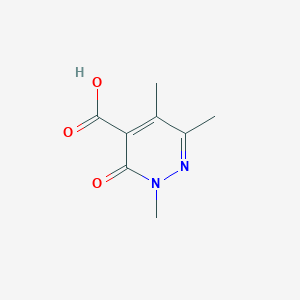

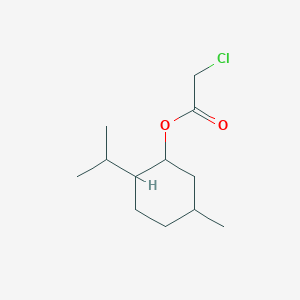
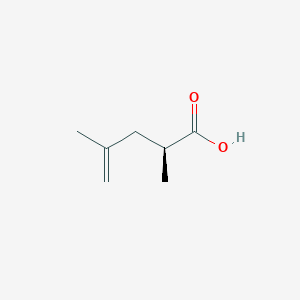
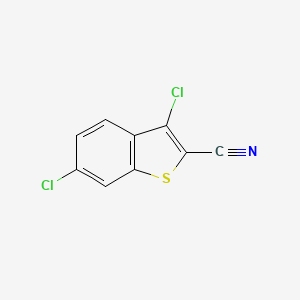



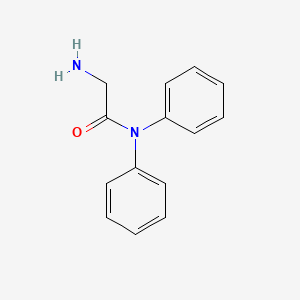
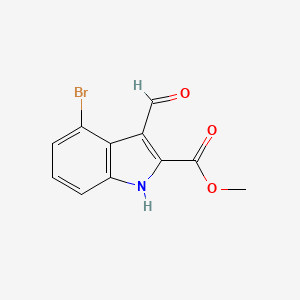
![3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B3375201.png)